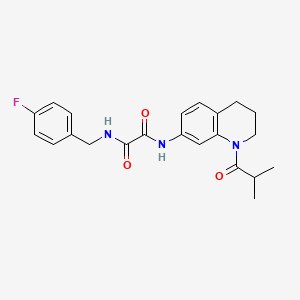

N1-(4-fluorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group and a tetrahydroquinoline moiety modified with an isobutyryl substituent.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3/c1-14(2)22(29)26-11-3-4-16-7-10-18(12-19(16)26)25-21(28)20(27)24-13-15-5-8-17(23)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPBEXZFGOINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

Introduction of the Isobutyryl Group: The isobutyryl group is introduced through acylation reactions, often using isobutyryl chloride in the presence of a base such as pyridine.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via nucleophilic substitution reactions, typically using 4-fluorobenzyl bromide.

Formation of the Oxalamide Linkage: The final step involves the coupling of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets. The compound is believed to modulate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Analysis

Toxicological and Metabolic Profiles

- Target Compound: No direct toxicological data are available.

- Fluorinated Analogs: Fluorine substitution generally reduces metabolic oxidation but may increase bioaccumulation risks. For example, Compound 18’s 2-fluorophenyl group undergoes slower hepatic clearance compared to non-fluorinated analogs .

- Isobutyryl Group : The isobutyryl substituent in the target compound may enhance metabolic stability by resisting esterase-mediated hydrolysis, a common degradation pathway for acetylated analogs .

Key Research Findings and Gaps

Unresolved Questions

- Receptor Specificity : The target compound’s binding targets remain uncharacterized. Computational docking studies against TAS1R1/TAS1R3 or cytochrome P450 isoforms could elucidate its mechanism .

- Metabolic Fate : While hydrolysis of the oxalamide bond is expected (as seen in S336), the role of the isobutyryl group in directing Phase I/II metabolism requires investigation .

Biological Activity

N1-(4-fluorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of oxalamides and is characterized by the following structural formula:

Key Features:

- Molecular Weight: 341.39 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Modulation: The compound may inhibit or activate certain enzymes, influencing metabolic pathways.

- Receptor Binding: It might bind to various receptors, affecting cellular signaling processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanisms include:

- Inhibition of Cell Proliferation: The compound significantly reduces the growth rate of cancer cells by interfering with their metabolic processes.

- Induction of Apoptosis: It promotes programmed cell death in malignant cells.

Neuroprotective Effects

Another area of interest is its neuroprotective potential. Studies suggest that this compound may protect neurons from oxidative stress and neuroinflammation. This effect is crucial for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Showed neuroprotective effects in animal models subjected to oxidative stress. |

| Study 3 | Reported modulation of specific enzyme activities related to cancer metabolism. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.